N-[(3-methoxy-4-methylphenyl)methyl]-5-methyl-1,3,4-oxadiazol-2-amine
Description
N-[(3-methoxy-4-methylphenyl)methyl]-5-methyl-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazole derivatives
Properties
IUPAC Name |
N-[(3-methoxy-4-methylphenyl)methyl]-5-methyl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8-4-5-10(6-11(8)16-3)7-13-12-15-14-9(2)17-12/h4-6H,7H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZIVTBIBLZGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2=NN=C(O2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(3-methoxy-4-methylphenyl)methyl]-5-methyl-1,3,4-oxadiazol-2-amine typically involves the reaction of 3-methoxy-4-methylbenzylamine with 5-methyl-1,3,4-oxadiazole-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
N-[(3-methoxy-4-methylphenyl)methyl]-5-methyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted oxadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It has been investigated as a potential lead compound for the development of new therapeutic agents.
Agriculture: The compound has shown potential as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens and pests.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as conducting polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of N-[(3-methoxy-4-methylphenyl)methyl]-5-methyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to the disruption of key biological processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it may interact with signaling pathways involved in inflammation or cancer progression, resulting in anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
N-[(3-methoxy-4-methylphenyl)methyl]-5-methyl-1,3,4-oxadiazol-2-amine can be compared with other similar compounds, such as:
N-[(3-methoxyphenyl)methyl]-5-methyl-1,3,4-oxadiazol-2-amine: This compound lacks the 4-methyl group on the phenyl ring, which may result in different biological activities and properties.
N-[(4-methylphenyl)methyl]-5-methyl-1,3,4-oxadiazol-2-amine: This compound lacks the 3-methoxy group on the phenyl ring, which may also lead to variations in its biological activities and properties.
The presence of both the 3-methoxy and 4-methyl groups in this compound contributes to its unique chemical and biological properties, making it a valuable compound for further research and development.
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